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Introduction

4-Bromotetrahydropyran, a heterocyclic alkyl halide, has emerged as a pivotal building block

in synthetic organic chemistry, with profound implications for drug discovery and materials

science. Its unique structural features, combining the stable tetrahydropyran (THP) ring with a

reactive bromine atom, render it a versatile synthon for the introduction of the THP moiety into

a wide array of molecular scaffolds. The tetrahydropyran ring is a privileged structure in

medicinal chemistry, frequently found in bioactive natural products and synthetic drugs, where it

can enhance pharmacokinetic properties such as solubility, metabolic stability, and cell

permeability.[1] This technical guide provides an in-depth overview of the current and potential

research applications of 4-Bromotetrahydropyran, focusing on its utility in the synthesis of

key pharmaceutical intermediates and bioactive molecules. We present a compilation of

quantitative data, detailed experimental protocols, and visual representations of relevant

biological pathways and synthetic workflows to serve as a comprehensive resource for

researchers in the field.

Core Properties and Reactivity
4-Bromotetrahydropyran (CAS No: 25637-16-5) is a colorless to pale yellow liquid with a

molecular weight of 165.03 g/mol .[2][3] The presence of the bromine atom at the 4-position

makes it susceptible to a variety of nucleophilic substitution and cross-coupling reactions,

allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds.
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Property Value Reference

Molecular Formula C5H9BrO [2][3]

Molecular Weight 165.03 g/mol [2][3]

Appearance Colorless to yellow liquid [4]

Density 1.467 g/mL at 25 °C [4]

Refractive Index n20/D 1.497 [4]

Purity ≥ 97% (GC) [4]

Key Applications in Synthetic Chemistry
The reactivity of 4-Bromotetrahydropyran has been harnessed in a multitude of synthetic

transformations, establishing it as a valuable tool for medicinal chemists and synthetic organic

chemists.

Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for the

formation of C-C bonds. 4-Bromotetrahydropyran can be effectively coupled with a variety of

aryl and heteroaryl boronic acids or their esters to generate 4-aryl and 4-heteroaryl

tetrahydropyrans. These motifs are prevalent in a range of biologically active compounds.

A general workflow for this transformation is depicted below:
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Suzuki-Miyaura Coupling Workflow

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of 4-
Bromotetrahydropyran with an aryl boronic acid.[5]

Materials: 4-Bromotetrahydropyran, Aryl boronic acid (1.2 equivalents), Palladium catalyst

(e.g., Pd(OAc)₂, 2 mol%), Phosphine ligand (e.g., PPh₃, 4 mol%), Base (e.g., K₂CO₃, 2.0 -

3.0 equivalents), Anhydrous solvent (e.g., Toluene, 1,4-Dioxane), Degassed water.

Procedure:
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To an oven-dried reaction vessel, add the aryl boronic acid, palladium catalyst, and

phosphine ligand.

Add the base to the vessel.

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

Add 4-Bromotetrahydropyran (1.0 equivalent) to the mixture.

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-

MS.

Upon completion, cool the reaction to room temperature.

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Aryl Boronic Acid Product Yield (%) Reference

(4-(Pyren-1-

yl)phenyl)boronic acid

4-(4-(Pyren-1-

yl)phenyl)tetrahydropy

ran

Not specified [5]

Various aryl/heteroaryl

boronic acids

5-([1,1′-biphenyl]-4-

yl)-4,6-

dichloropyrimidines

Good [6]

Grignard Reactions
4-Bromotetrahydropyran can be converted to its corresponding Grignard reagent,

(tetrahydropyran-4-yl)magnesium bromide, by reaction with magnesium metal. This

organometallic intermediate is a potent nucleophile and can react with a variety of
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electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds and introduce

the tetrahydropyran moiety.

Step 1: Grignard Reagent Formation Step 2: Nucleophilic Addition Step 3: Workup

4-Bromotetrahydropyran Mg
Anhydrous Ether

Grignard Reagent Aldehyde,
Ketone, etc. Alkoxide Intermediate Acidic Workup Alcohol

Click to download full resolution via product page

Grignard Reaction General Workflow

Experimental Protocol: Grignard Reaction with a Ketone

The following protocol describes the reaction of a Grignard reagent derived from an alkyl

bromide with a ketone, which is analogous to the reactivity of the Grignard reagent from 4-
Bromotetrahydropyran.[7]

Materials: Magnesium turnings, 4-Bromotetrahydropyran, Anhydrous diethyl ether or THF,

Ketone (e.g., 4'-Bromo-2,2-dimethylbutyrophenone), Iodine crystal (initiator).

Procedure:

Grignard Reagent Preparation: Place magnesium turnings in a flame-dried, three-necked

round-bottom flask under an inert atmosphere. Add a solution of 4-
Bromotetrahydropyran in anhydrous ether dropwise to initiate the reaction (an iodine

crystal can be added to start the reaction). Maintain a gentle reflux by controlling the

addition rate.

Reaction with Ketone: In a separate flask, dissolve the ketone in anhydrous ether and cool

in an ice bath. Slowly add the prepared Grignard reagent solution to the stirred ketone

solution.

After the addition is complete, allow the mixture to warm to room temperature and stir for

1-2 hours.
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride. Extract the aqueous layer with ether. Combine the organic layers, dry over

anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography or recrystallization.

Grignard
Reagent

Electrophile Product Yield (%) Reference

Methylmagnesiu

m bromide

4'-Bromo-2,2-

dimethylbutyroph

enone

1-(4-

bromophenyl)-2,

2,3-

trimethylbutan-1-

ol

85 [7]

Nucleophilic Substitution Reactions
The bromine atom in 4-Bromotetrahydropyran is a good leaving group, making the

compound an excellent substrate for S_N2 reactions. It can be readily displaced by a variety of

nucleophiles, including amines, phenols, and thiols, to introduce the tetrahydropyran-4-yl

group.

Alkylation of Amines:

The alkylation of primary and secondary amines with 4-Bromotetrahydropyran provides a

direct route to N-substituted tetrahydropyrans. However, overalkylation can be a significant side

reaction.[8]

Experimental Protocol: General Procedure for N-Alkylation of an Amine

Materials: 4-Bromotetrahydropyran, Primary or secondary amine, Base (e.g., K₂CO₃,

Et₃N), Solvent (e.g., CH₃CN, DMF).

Procedure:

Dissolve the amine and base in the chosen solvent.
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Add 4-Bromotetrahydropyran to the solution.

Heat the reaction mixture and monitor its progress by TLC.

Upon completion, cool the reaction, filter off any solids, and remove the solvent under

reduced pressure.

Purify the crude product by column chromatography.

Amine Product Yield (%) Reference

N-Aryl-N-

aminopyridinium salt

Secondary aryl-alkyl

amine
63 (from bromide) [9]

Applications in the Synthesis of Bioactive
Molecules
The tetrahydropyran moiety is a common feature in many biologically active compounds. 4-
Bromotetrahydropyran serves as a key starting material or intermediate in the synthesis of

several important classes of molecules.

Melanocortin-4 Receptor (MC4R) Agonists
The melanocortin-4 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the

brain and plays a crucial role in regulating energy homeostasis, food intake, and body weight.

[10] Agonists of MC4R are being actively investigated as potential therapeutics for obesity and

other metabolic disorders.[2][11][12] Several classes of potent and selective MC4R agonists

incorporate a tetrahydropyran ring, which can be introduced using 4-Bromotetrahydropyran.

MC4R Signaling Pathway:

Activation of MC4R by an agonist, such as α-melanocyte-stimulating hormone (α-MSH) or a

synthetic agonist, initiates a downstream signaling cascade. The receptor couples to the Gαs

protein, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP

(cAMP).[13] cAMP then activates protein kinase A (PKA), which in turn phosphorylates and

activates the transcription factor CREB (cAMP response element-binding protein).[13] Activated
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CREB translocates to the nucleus and promotes the transcription of genes involved in satiety

and energy expenditure, such as brain-derived neurotrophic factor (BDNF) and single-minded

1 (SIM1).[5][13]
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Simplified MC4R Signaling Pathway
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Gephyrotoxin Precursors
Gephyrotoxin is a neurotoxic alkaloid isolated from the skin of the poison dart frog Dendrobates

histrionicus.[14][15] It exhibits interesting neurological activity, including effects on the

acetylcholine receptor-ionic channel complex.[16] The total synthesis of this complex natural

product is a significant challenge in organic chemistry, and various synthetic strategies have

been developed. Several of these approaches involve the construction of a tricyclic

perhydrobenzoindolizine core, and the tetrahydropyran ring can be a key structural element in

synthetic intermediates. While direct use of 4-Bromotetrahydropyran in published total

syntheses is not explicitly detailed, its utility in constructing the necessary tetrahydropyran-

containing fragments is evident from retrosynthetic analysis.

Mechanism of Action of Gephyrotoxin:

Gephyrotoxin acts as a non-competitive blocker of the nicotinic acetylcholine receptor (nAChR)

ion channel.[16] It is believed to bind to a site within the channel pore when the channel is in its

open state, thereby physically occluding the passage of ions and leading to a blockade of

neuromuscular transmission.[16] This action is distinct from competitive antagonists that bind to

the acetylcholine binding site.
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Mechanism of Action of Gephyrotoxin

Anthranilic Acid Derivatives
Anthranilic acid and its derivatives are an important class of compounds with a wide range of

biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer

properties.[4][17][18][19] The incorporation of a tetrahydropyran moiety into the anthranilic acid
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scaffold can lead to novel compounds with potentially enhanced or modulated biological

activities. 4-Bromotetrahydropyran can be used to alkylate the amino group or other

nucleophilic positions on anthranilic acid derivatives.

Conclusion
4-Bromotetrahydropyran is a highly valuable and versatile building block in modern organic

synthesis, particularly in the realm of medicinal chemistry. Its ability to readily participate in a

variety of carbon-carbon and carbon-heteroatom bond-forming reactions allows for the efficient

incorporation of the tetrahydropyran motif into complex molecules. The applications highlighted

in this guide, from the synthesis of MC4R agonists for the treatment of obesity to the

construction of precursors for complex natural products like gephyrotoxin, underscore the

significance of this reagent. As the demand for novel therapeutics with improved

pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic use of building

blocks like 4-Bromotetrahydropyran will undoubtedly play an increasingly important role in

the future of drug discovery and development. Researchers are encouraged to explore the full

potential of this reagent in their synthetic endeavors to create the next generation of innovative

medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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